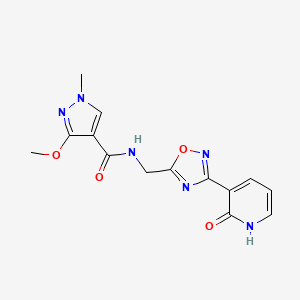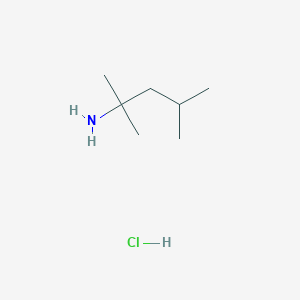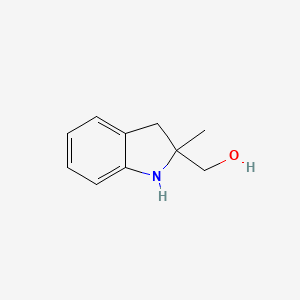![molecular formula C16H10ClF3N4O B2918421 4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide CAS No. 338773-48-1](/img/structure/B2918421.png)
4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide is a compound of notable interest due to its unique chemical structure, which incorporates both a quinoxaline moiety and a trifluoromethyl group. This combination endows the compound with distinctive chemical and physical properties that are highly valuable in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects . The specific targets can vary depending on the exact structure of the derivative and the biological context.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .
Biochemical Pathways
These could include pathways involved in cell proliferation, apoptosis, DNA repair, and immune response .
Result of Action
Based on the known activities of quinoxaline derivatives, potential effects could include inhibition of cell proliferation, induction of apoptosis, and modulation of immune response .
Action Environment
The action of 4-chloro-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide typically involves multi-step organic reactions. A common approach begins with the synthesis of 3-(trifluoromethyl)quinoxaline, which can be achieved through a condensation reaction between a suitably substituted diamine and an aldehyde followed by chlorination at the desired position. The resulting intermediate is then subjected to hydrazide formation, typically involving the reaction of an acid chloride derivative with hydrazine hydrate.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve similar reaction pathways but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide can undergo several types of chemical reactions:
Oxidation: : Under specific conditions, the quinoxaline ring can be oxidized, leading to various oxidized derivatives.
Reduction: : The compound can also be reduced, affecting either the quinoxaline or the hydrazide functional groups.
Substitution: : The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve varying temperature, solvent systems, and catalysts to optimize yield and selectivity.
Major Products
The major products from these reactions depend on the conditions employed but can include oxidized quinoxaline derivatives, reduced hydrazides, and various substituted analogs.
Scientific Research Applications
4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide finds applications across several fields:
Chemistry: : Utilized as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: : Investigated for its ability to inhibit specific enzymes or receptors, making it a candidate for drug development.
Industry: : Employed in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide is often compared with compounds like quinoxaline derivatives with different substituents (e.g., 2-methylquinoxaline, 3-chloroquinoxaline), as well as other trifluoromethyl-substituted hydrazides.
Unique Characteristics
The combination of the trifluoromethyl group and the quinoxaline ring in this compound imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, which distinguish it from other compounds in its class.
Properties
IUPAC Name |
4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N4O/c17-10-7-5-9(6-8-10)15(25)24-23-14-13(16(18,19)20)21-11-3-1-2-4-12(11)22-14/h1-8H,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNFFUJDBCRLRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NNC(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2918340.png)

![(4As,7aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B2918343.png)

![2-{[(2-chlorophenyl)methyl]sulfanyl}-N-(4-fluorophenyl)quinazolin-4-amine](/img/structure/B2918345.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2918346.png)
![N-(3-chloro-4-fluorophenyl)-4-[6-(dimethylamino)pyridazin-4-yl]piperazine-1-carboxamide](/img/structure/B2918349.png)
![2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B2918350.png)
![N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2918351.png)
![(4Ar,7aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,7,7a-hexahydrofuro[3,4-b]pyridine-4a-carboxylic acid](/img/structure/B2918353.png)

![(2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2918356.png)
![6-Methoxy-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2918358.png)
![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-6-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2918359.png)
